2-Bromo-4-fluoro-6-hydroxybenzoic acid

説明

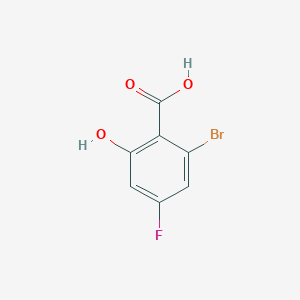

2-Bromo-4-fluoro-6-hydroxybenzoic acid (hypothetical structure inferred from nomenclature) is a halogen-substituted benzoic acid derivative. The molecule features bromine and fluorine atoms at the 2- and 4-positions, respectively, and a hydroxyl group at the 6-position. These substituents influence its electronic properties, solubility, and reactivity. The hydroxyl group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to methyl or methoxy analogs .

特性

IUPAC Name |

2-bromo-4-fluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEADNFGAIWKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Initial Functionalization

A common approach begins with fluorobenzonitrile derivatives or fluorinated anilines as starting materials. For example, 2-fluorobenzonitrile can be used to introduce the fluorine substituent at the 4-position relative to the target hydroxy and bromo groups.

Bromination

Bromination is typically performed on the hydroxy-substituted intermediate to introduce the bromine atom at the 2-position. Controlled bromination conditions are critical to avoid polybromination or substitution at undesired positions.

- Bromination reagents: elemental bromine or brominating agents such as dibromohydantoin.

- Solvents: organic solvents like chloroform or dichloromethane mixed with water.

- Temperature control: low temperatures (e.g., -10 °C to 5 °C) to improve selectivity.

Diazotization and Hydrolysis for Hydroxy Group Introduction

When starting from amino-substituted precursors, diazotization followed by hydrolysis is employed to replace the amino group with a hydroxy group. This step involves:

- Formation of diazonium salts using nitrosyl sulfuric acid or sodium nitrite in acidic conditions.

- Hydrolysis of the diazonium intermediate to yield the phenol (hydroxy) group.

Carboxylation or Hydrolysis to Benzoic Acid

If the starting material is a nitrile or ester, hydrolysis under acidic or basic conditions converts it into the benzoic acid functionality.

| Step | Reaction Type | Reagents & Conditions | Product Intermediate | Notes |

|---|---|---|---|---|

| 1 | Diazotization Hydrolysis | 4-fluoro-2-methylaniline + nitrosyl sulfuric acid, 100 °C | 4-fluoro-2-methylphenol | Formation of hydroxy group via diazotization hydrolysis |

| 2 | Bromination | 4-fluoro-2-methylphenol + bromine + H2O2 in chloroform/water, -10 to 5 °C | 2-bromo-4-fluoro-6-methylphenol | Selective bromination at 2-position |

| 3 | Oxidation/Hydrolysis | Oxidation or hydrolysis to convert methyl group to carboxylic acid (conditions vary) | 2-bromo-4-fluoro-6-hydroxybenzoic acid | Final compound formation |

- Use of nitrosyl sulfuric acid for diazotization improves reaction efficiency and yield compared to traditional sodium nitrite methods.

- Bromination at low temperature with controlled addition of bromine and hydrogen peroxide minimizes side reactions and increases regioselectivity.

- Organic solvents such as chloroform or dichloromethane are preferred for bromination to enhance solubility and reaction control.

- Hydrolysis or oxidation of methyl to carboxyl group can be performed under acidic or basic conditions, with temperature and time optimized for maximum conversion.

| Reaction Step | Reagents | Temperature (°C) | Molar Ratios (Reactants) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization | 4-fluoro-2-methylaniline + nitrosyl sulfuric acid | 100 | 1:1-1.05 | Aqueous sulfuric acid | High | Efficient hydroxy group introduction |

| Bromination | Bromine + H2O2 | -10 to 5 | Phenol:Br2:H2O2 = 1:0.54-0.6:0.7-0.8 | Chloroform/water | High | Controlled addition critical |

| Oxidation/Hydrolysis | Various oxidants or acidic/basic hydrolysis | Variable | Stoichiometric | Depends on method | Moderate to high | Converts methyl to carboxylic acid |

The preparation of this compound involves a carefully orchestrated sequence of diazotization-hydrolysis, bromination, and oxidation/hydrolysis steps. Optimizing reaction conditions such as temperature, reagent ratios, and solvent choice is essential for high yield and purity. Current methodologies emphasize green chemistry principles by using readily available starting materials, minimizing hazardous reagents, and employing mild reaction conditions.

This synthesis route is well-documented in patent literature and scientific reports, providing a robust framework for industrial and laboratory-scale production of this compound.

化学反応の分析

Types of Reactions

2-Bromo-4-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-4-fluoro-6-hydroxybenzoic acid, while Suzuki-Miyaura coupling can produce various biaryl derivatives .

科学的研究の応用

2-Bromo-4-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in halogen bonding.

作用機序

The mechanism by which 2-Bromo-4-fluoro-6-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes or receptors through hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-4-fluoro-6-hydroxybenzoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Notes:

- Substituent Effects :

- Hydroxyl (-OH) : Enhances acidity (pKa ~2-3) and hydrogen bonding, improving solubility in polar solvents. This contrasts with methyl (-CH₃) or methoxy (-OCH₃) groups, which increase hydrophobicity .

- Halogens (Br/F) : Bromine’s electron-withdrawing effect stabilizes the aromatic ring, while fluorine’s small size and high electronegativity modulate electronic distribution and metabolic stability .

- Reactivity : The hydroxyl group in this compound makes it prone to esterification or sulfonation, whereas methyl analogs are more stable under acidic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-6-hydroxybenzoic acid, and how do substituent positions influence reactivity?

- Methodology : Start with halogenated benzoic acid precursors (e.g., 2-bromo-6-fluorobenzoic acid or 4-bromo-2-fluorobenzoic acid ) and introduce hydroxyl groups via directed ortho-metalation or hydroxylation using oxidizing agents like H₂O₂/Fe²⁺. Substituent positions (Br, F) direct electrophilic substitution; bromine’s electron-withdrawing effect enhances para/ortho reactivity, while fluorine’s steric hindrance may limit regioselectivity. Monitor intermediates via HPLC (>95% purity standards ) and confirm structures with ¹H/¹³C NMR and FTIR.

Q. How can researchers ensure purity and stability during purification of bromo-fluoro-hydroxybenzoic acid derivatives?

- Methodology : Use recrystallization in ethanol/water mixtures (common for brominated aromatics ) or column chromatography with silica gel (eluent: ethyl acetate/hexane). Stability testing under varying temperatures (e.g., 0–6°C storage for boronic acid analogs ) and inert atmospheres (N₂) is critical due to potential hydrolysis of hydroxyl or halogen groups. Purity validation via melting point analysis (e.g., 146–151°C for 2-bromobenzoic acid ) and GC-MS is recommended.

Advanced Research Questions

Q. What spectroscopic techniques resolve contradictions in structural elucidation of multi-substituted benzoic acids?

- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals from Br, F, and -OH groups. For example, ¹⁹F NMR detects fluorine’s chemical environment shifts , while X-ray crystallography resolves steric clashes (e.g., in analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid ). Discrepancies in FTIR carbonyl peaks (e.g., 1680–1700 cm⁻¹ for -COOH) vs. computational predictions (ACD/Labs Percepta ) require DFT calculations to validate.

Q. How do electronic effects of bromo/fluoro substituents influence acidity and reactivity in cross-coupling reactions?

- Methodology : Compare pKa values (experimental vs. predicted) using potentiometric titration. Bromine’s -I effect increases acidity (e.g., 2-bromobenzoic acid pKa ~2.9 ), while fluorine’s -I/+M effects create competing electronic environments. For Suzuki-Miyaura couplings, use boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid ) and track coupling efficiency via LC-MS. Tabulate substituent effects:

| Substituent Position | Reactivity in Coupling | Reference |

|---|---|---|

| 2-Bromo-4-fluoro | High (ortho-directing) | |

| 6-Hydroxy | Moderate (H-bonding) |

Q. What strategies mitigate competing side reactions during hydroxyl group introduction in bromo-fluoro aromatic systems?

- Methodology : Use protective groups (e.g., TBS for -OH) to prevent oxidation or undesired cyclization. For direct hydroxylation, optimize catalysts (e.g., CuI/1,10-phenanthroline ) and reaction time to minimize decarboxylation. Compare yields under aerobic vs. anaerobic conditions (e.g., 70% yield under N₂ vs. 45% in air for similar systems ).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of bromo-fluoro-hydroxybenzoic acids in polar solvents?

- Resolution : Solubility varies with substituent patterns. For example, 2-bromo-6-fluorobenzoic acid (>95% purity ) is sparingly soluble in water but dissolves in DMSO due to H-bonding with -COOH. Contrast with 4-bromo-2-fluorobenzoic acid , where fluorine’s para position enhances polarity. Use Hansen solubility parameters and COSMO-RS simulations to predict solvent compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。